molecular formula C17H11F17O3S B045368 1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate CAS No. 113823-56-6

1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate

Cat. No.: B045368
CAS No.: 113823-56-6
M. Wt: 618.3 g/mol
InChI Key: WGCSEECKLMOBLT-UHFFFAOYSA-N
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Description

1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate is a fluorinated compound known for its unique properties, including low surface energy and high chemical stability. This compound is often used in various industrial and scientific applications due to its hydrophobic and oleophobic characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate can be synthesized through a multi-step process involving the reaction of perfluorodecyl iodide with p-toluenesulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the sulfonate ester.

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: In the presence of water and a catalyst, the sulfonate ester can hydrolyze to form the corresponding alcohol and p-toluenesulfonic acid.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols, are commonly used in substitution reactions.

    Catalysts: Acidic or basic catalysts are used to facilitate hydrolysis.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Hydrolysis Products: The primary products are perfluorodecanol and p-toluenesulfonic acid.

Scientific Research Applications

1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.

    Biology: Employed in the modification of surfaces to create hydrophobic and oleophobic coatings.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.

    Industry: Utilized in the production of non-stick coatings and water-repellent materials.

Mechanism of Action

The mechanism by which 1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate exerts its effects is primarily through its ability to lower surface energy. This property allows it to create hydrophobic and oleophobic surfaces, which can repel water and oils. The molecular targets include various substrates where the compound forms a thin, protective layer, preventing the adhesion of contaminants.

Comparison with Similar Compounds

  • 1H,1H,2H,2H-Perfluorodecyltriethoxysilane
  • 1H,1H,2H,2H-Perfluorodecanethiol
  • 1H,1H,2H,2H-Perfluorodecyl acrylate

Comparison: 1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate is unique due to its sulfonate ester group, which provides distinct reactivity compared to other fluorinated compounds. While 1H,1H,2H,2H-Perfluorodecyltriethoxysilane and 1H,1H,2H,2H-Perfluorodecanethiol are primarily used for surface modification, the sulfonate ester offers additional versatility in chemical synthesis and industrial applications.

Properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F17O3S/c1-8-2-4-9(5-3-8)38(35,36)37-7-6-10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)16(30,31)17(32,33)34/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCSEECKLMOBLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F17O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90896095
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90896095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

618.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113823-56-6
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90896095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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